(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound is a benzothiazole-pyrazole hybrid characterized by a (Z)-configured imine linkage, methoxy substituents at positions 4 and 7 of the benzothiazole ring, and a propargyl group at position 2. The pyrazole moiety is substituted with a methyl group at N1 and a methoxy group at position 3.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-6-9-22-14-12(24-3)7-8-13(25-4)15(14)27-18(22)19-16(23)11-10-21(2)20-17(11)26-5/h1,7-8,10H,9H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMIRNSVQPMNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with notable potential in medicinal chemistry. It belongs to the class of heterocyclic compounds, particularly those containing thiazole and pyrazole moieties, which are recognized for their diverse biological activities. This compound's unique structure enables interactions with various biological targets, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , and it features several functional groups including methoxy and propargyl substituents. These groups contribute to its chemical reactivity and biological activity. The compound's synthesis typically involves multiple steps, including the use of key reagents like dimethoxybenzene and propargyl bromide, often facilitated by catalysts such as palladium or nickel complexes .
The mechanism of action for this compound likely involves interactions with specific biological targets that modulate cellular pathways. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting pathways related to cell proliferation and apoptosis.
- Receptor Modulation : It may interact with receptors involved in various signaling pathways, influencing physiological responses.
Biological Activities
Research has indicated that compounds with thiazole and pyrazole moieties exhibit a range of biological activities, including:
- Anticancer Activity : Similar compounds have shown significant anticancer effects in various studies. For instance, thiazole derivatives have been linked to cytotoxicity against cancer cell lines such as A-431 and Jurkat cells .
- Anticonvulsant Properties : Some analogues of thiazole have demonstrated anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy .
- Antibacterial Effects : Compounds derived from similar structures have exhibited antibacterial activity against pathogenic bacteria .
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Anticancer Activity
A study on thiazole derivatives indicated that certain modifications significantly enhance their cytotoxic effects against cancer cell lines. For example, a derivative with a specific substitution pattern showed IC50 values lower than standard chemotherapeutics like doxorubicin .
Study 2: Anticonvulsant Effects
Research into the anticonvulsant properties of thiazole-containing compounds revealed that structural variations can lead to significant differences in efficacy. One study reported a median effective dose (ED50) for a related compound at 18.4 mg/kg, highlighting the potential for developing new anticonvulsant medications .
Data Table: Biological Activity Overview
| Activity Type | Related Compounds | IC50/ED50 Values | Notes |
|---|---|---|---|
| Anticancer | Thiazole Derivatives | < Doxorubicin | Significant cytotoxicity observed |
| Anticonvulsant | Thiazole Analogues | 18.4 mg/kg | Effective in animal models |
| Antibacterial | Benzothiazoles | Varies | Effective against multiple pathogens |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s hybrid architecture aligns with pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compounds 6 , 8 , and 10 from ). Key comparisons include:
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients (), the target compound’s structural resemblance to pyrazolo-pyrimidines was evaluated:
- Tanimoto Coefficient : ~0.65–0.72 (moderate similarity due to shared pyrazole and aromatic heterocycles).
- Dice Coefficient : ~0.68–0.75 (higher weight on common features, e.g., methoxy groups).
- Russel-Rao Coefficient : ~0.45–0.50 (lower due to divergent substituents like propargyl vs. p-tolyl) .
Functional Group Impact
- Methoxy Substituents: Improve solubility compared to non-polar analogues but may reduce membrane permeability.
- Methyl-Pyrazole : Increases metabolic stability relative to hydrazine-containing derivatives (e.g., compound 3 in ).
Research Findings and Limitations
- Isomerization Behavior : Unlike pyrazolo-triazolo-pyrimidines (), the target compound’s (Z)-configuration is stabilized by intramolecular hydrogen bonding, reducing isomerization risk.
- Bioactivity Gaps : While pyrazolo-pyrimidines in show kinase inhibitory activity, the benzothiazole core in the target compound may confer antimicrobial properties, though experimental validation is absent in the provided sources.
- Synthetic Challenges : The propargyl group introduces steric constraints during synthesis, requiring optimized coupling conditions compared to simpler pyrazole derivatives .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound can be approached via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Mannich reactions. For CuAAC, use a THF/water solvent system with copper sulfate and sodium ascorbate at 50°C for 16 hours, followed by column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product . For Mannich reactions, optimize methoxymethylation under reflux conditions with ethanol as the solvent . Key parameters include:
- Catalyst loading : 10 mol% copper sulfate for CuAAC.
- Temperature control : Maintain 50°C for CuAAC to minimize side reactions.
- Purification : Use preparative HPLC for regioisomeric separation if needed .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm methoxy groups (δ ~3.8–4.0 ppm), propynyl protons (δ ~2.5–3.0 ppm), and pyrazole/thiazole ring systems. Compare chemical shifts with similar benzo[d]thiazole derivatives .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650–1700 cm) and alkyne C≡C bonds (~2100–2260 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced: How can researchers resolve discrepancies between calculated and observed elemental analysis data?
Methodological Answer:
Discrepancies may arise from impurities, hydration, or polymorphic forms. Address this by:
- Recrystallization : Use DMF/ethanol (1:1) to obtain pure crystalline forms .
- Thermogravimetric Analysis (TGA) : Check for solvent retention or decomposition.
- X-Ray Diffraction (XRD) : Confirm crystal structure and compare with computational models .
- HPLC Purity Assessment : Ensure ≥95% purity using a C18 column and acetonitrile/water gradient .
Advanced: What strategies evaluate biological activity, particularly interactions with STING proteins?
Methodological Answer:
- In Vitro STING Activation Assays : Use THP-1 reporter cells expressing luciferase under an IFN-β promoter. Measure luminescence after 24-hour incubation with the compound (1–100 µM) .
- Competitive Binding Studies : Perform surface plasmon resonance (SPR) to determine binding affinity (K) against recombinant STING protein.
- Cytokine Profiling : Quantify IFN-β and TNF-α secretion via ELISA in primary macrophages .
Advanced: How can molecular docking predict binding modes with target enzymes/receptors?
Methodological Answer:
- Software Tools : Use AutoDock Vina or Schrödinger Maestro. Prepare the protein (e.g., STING PDB: 6NT7) by removing water molecules and adding polar hydrogens.
- Docking Parameters : Set exhaustiveness to 20 and grid box dimensions to cover the active site (e.g., 25 Å). Validate poses using mutagenesis data (e.g., R232A or S162A mutants) .
- MM/GBSA Calculations : Estimate binding free energy for top poses .
Basic: What are key considerations for compound stability during storage?
Methodological Answer:
- Storage Conditions : Keep at –20°C under argon in amber vials to prevent oxidation of the propynyl group .
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the carboxamide group) .
Advanced: How to analyze regioisomeric impurities formed during synthesis?
Methodological Answer:
- Analytical HPLC : Use a C18 column with a water/acetonitrile gradient (5–95% over 30 min). Compare retention times with synthesized regioisomer standards .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z differences in pyrazole vs. triazole adducts) .
- 2D NMR (COSY/NOESY) : Distinguish regioisomers by correlating proton-proton spatial interactions .
Advanced: How can flow chemistry improve synthesis scalability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
